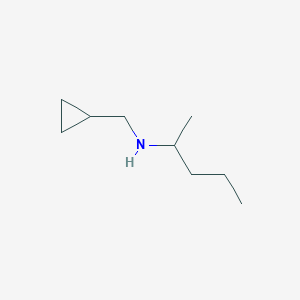
(环丙基甲基)(戊-2-基)胺
描述
(Cyclopropylmethyl)(pentan-2-yl)amine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Cyclopropylmethyl)(pentan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopropylmethyl)(pentan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
复杂分子合成
(环丙基甲基)(戊-2-基)胺: 是有机合成中通用的构建块。其独特的结构允许构建复杂的分子,尤其是在制药行业。 研究人员利用其反应性来开发具有潜在治疗效果的新型化合物 .
药物化学
在药物化学中,这种胺用于创建新药。将其掺入分子中可以导致受体配体、酶抑制剂和抗癌剂的开发。 这种胺的特性在针对癌症、传染病、神经系统疾病和代谢性疾病等疾病方面特别有价值 .
材料科学
由于这种胺能够影响聚合物的电子和机械性能,因此它在材料科学中找到了应用。 它可用于制造具有高科技应用(包括传感器和功能材料)所需特定特性的先进材料 .
催化
含有(环丙基甲基)(戊-2-基)胺的催化剂可用于各种化学反应,以提高效率和选择性。 这些催化剂在工业过程中至关重要,它们可以帮助合成精细化学品和药物 .
有机电子
由于其独特的电子特性,这种胺被用于有机电子领域。 它可以促进有机发光二极管 (OLED) 和光伏材料的开发,在可再生能源技术发展中发挥作用 .
生物材料
在生物材料领域,(环丙基甲基)(戊-2-基)胺可用于修饰表面以与生物系统良好地相互作用。 这在生物相容性植入物和组织工程的设计中尤为重要 .
环境修复
这种化合物也正在探索其在环境修复方面的潜力。 其结合污染物的能力可以用于净化水和土壤的过程,从而为环境可持续性做出贡献 .
碳捕获
这种胺的特性使其成为碳捕获技术的候选者。 它可用于开发有效捕获二氧化碳的材料,有助于减轻气候变化的影响 .
作用机制
Target of Action
It is known that similar amines can interact with various enzymes and receptors in the body .
Mode of Action
(Cyclopropylmethyl)(pentan-2-yl)amine, like other amines, can interact with its targets through various mechanisms. For instance, cyclopropylamine, a related compound, inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . It is also a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase .
Biochemical Pathways
Given its structural similarity to cyclopropylamine, it may influence pathways involving cytochrome p450 enzymes and quinoprotein methylamine dehydrogenase .
Pharmacokinetics
Similar amines are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its structural similarity to cyclopropylamine, it may lead to the inactivation of certain enzymes, potentially altering cellular functions .
生化分析
Biochemical Properties
(Cyclopropylmethyl)(pentan-2-yl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, where it acts as an inactivator through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . Additionally, it is a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .
Cellular Effects
(Cyclopropylmethyl)(pentan-2-yl)amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to alterations in the metabolic pathways within cells, impacting the overall cellular function . Furthermore, its inhibition of specific enzymes can result in changes in gene expression patterns, thereby influencing cellular activities.
Molecular Mechanism
The molecular mechanism of (Cyclopropylmethyl)(pentan-2-yl)amine involves its binding interactions with biomolecules. It exerts its effects primarily through enzyme inhibition. For instance, its interaction with cytochrome P450 enzymes involves initial one-electron oxidation at nitrogen, followed by the scission of the cyclopropane ring, leading to covalent modification of the enzyme . This mechanism highlights the compound’s ability to modulate enzyme activity and influence biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Cyclopropylmethyl)(pentan-2-yl)amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, which may affect its efficacy and potency over extended periods . Additionally, long-term exposure to the compound in in vitro or in vivo studies may reveal its impact on cellular processes and overall stability.
Dosage Effects in Animal Models
The effects of (Cyclopropylmethyl)(pentan-2-yl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that the compound’s interaction with enzymes and other biomolecules can result in threshold effects, where a specific dosage is required to achieve the desired biochemical response . Excessive dosages may lead to toxicity and adverse reactions.
Metabolic Pathways
(Cyclopropylmethyl)(pentan-2-yl)amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s interaction with these enzymes can influence metabolic flux and alter metabolite levels within cells. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of (Cyclopropylmethyl)(pentan-2-yl)amine within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different tissues can impact its efficacy and overall function.
Subcellular Localization
(Cyclopropylmethyl)(pentan-2-yl)amine’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications
属性
IUPAC Name |
N-(cyclopropylmethyl)pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-4-8(2)10-7-9-5-6-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOLXYPKRPWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


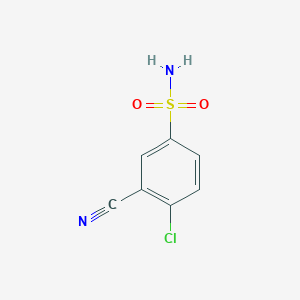
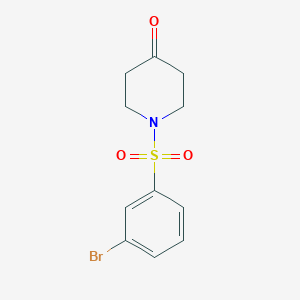
![1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1461417.png)
amine](/img/structure/B1461418.png)
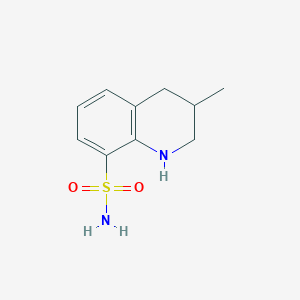
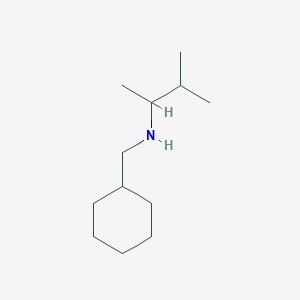
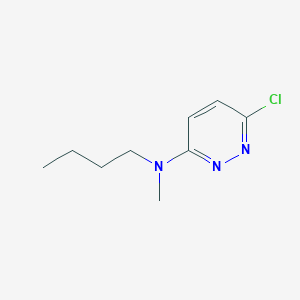
![N-methyl-1-(6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461426.png)
![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)

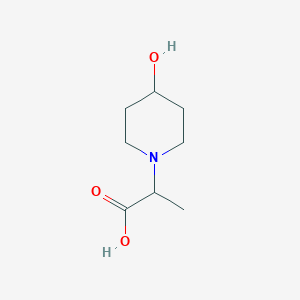
![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)

![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)
